3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole is a chemical compound with the molecular formula and a molecular weight of approximately 243.69 g/mol. This compound is categorized under indole derivatives, specifically featuring a chlorinated pyrimidine moiety, which enhances its potential biological activity. It is recognized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of targeted cancer therapies.
The compound is classified as a heterocyclic aromatic organic compound. It is primarily sourced from chemical manufacturers and suppliers specializing in pharmaceutical intermediates. The compound's CAS Registry Number is 1032452-86-0, and it is also known by several synonyms including 3-(2-chloropyrimidin-4-yl)-1-methylindole and EOS-61220.
The synthesis of 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole typically involves the reaction between 1-methylindole and a chlorinated pyrimidine derivative, such as 2,4-dichloropyrimidine. One common synthetic route employs a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling method. This involves the following steps:
The reaction conditions can be optimized for yield by adjusting parameters such as temperature, catalyst concentration, and reaction time. For industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability.
The molecular structure of 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole can be represented using various structural formulas, including SMILES notation: Cn1cc(c2nccc(Cl)n2)c3ccccc13
. The compound features:
3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The major products formed depend on the specific conditions and reagents employed during the reactions.
The mechanism of action for compounds like 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole often involves interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. This compound has been noted for its role as an intermediate in synthesizing Osimertinib (AZD9291), an epidermal growth factor receptor inhibitor used in cancer treatment.
Research indicates that compounds with similar structures may inhibit specific kinases involved in tumor growth, leading to reduced proliferation of cancer cells. The precise mechanism may involve competitive inhibition or allosteric modulation of enzyme activity.
Key chemical properties include:
3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole serves primarily as an intermediate in pharmaceutical synthesis, particularly in developing targeted therapies for cancer treatment. Its structural features allow it to be modified into various derivatives that may exhibit enhanced biological activity against specific targets in cancer cells.
The construction of the pyrimidine-indole core in 3-(4-chloropyrimidin-2-yl)-1-methyl-1H-indole (CAS: 2364486-23-5) relies fundamentally on nucleophilic aromatic substitution (SNAr) chemistry. This approach capitalizes on the electron-deficient nature of chloropyrimidine systems to facilitate carbon-nitrogen bond formation with the nucleophilic C3 position of indole derivatives. The base-mediated reaction typically employs 3-(4-chloropyrimidin-2-yl)-1H-indole (CAS: 1146080-35-4) as a key precursor, where the unprotected indole nitrogen enables subsequent N-methylation [9] [10].
Reaction optimization studies reveal that anhydrous polar aprotic solvents (particularly tetrahydrofuran) provide optimal balance between reagent solubility and reaction kinetics. The substitution proceeds efficiently at ambient to moderately elevated temperatures (40-60°C), with reaction completion typically achieved within 4-8 hours. Critical to yield optimization is the exclusion of moisture, which competes with the indolyl nucleophile, leading to hydrolytic byproducts. Post-reaction processing commonly involves aqueous workup followed by chromatographic purification or recrystallization to achieve the >95% purity required for pharmaceutical intermediate applications [3] [9].
Table 1: Reaction Parameters for Nucleophilic Substitution in Pyrimidine-Indole Hybridization
Parameter | Optimal Conditions | Impact on Yield |
---|---|---|
Solvent System | Anhydrous THF | Maximizes yield (90-96%) |
Temperature | 40-60°C | Below 40°C: Slow reaction kinetics |
Reaction Time | 4-8 hours | Shorter durations: Incomplete reaction |
Equivalents of Indole | 1.0-1.2 | Higher ratios: Diminished returns |
Base | Hydride bases (NaH) | Essential for indole activation |
Regioselective functionalization of the pyrimidine-indole scaffold presents distinct synthetic challenges addressed through specialized catalytic approaches. N-Methylation of the indole nitrogen demonstrates significant dependence on catalyst selection, with traditional methods employing stoichiometric sodium hydride for indole deprotonation followed by methyl iodide quenching. This approach, while effective (yielding 96% product), generates significant waste and poses safety concerns associated with both sodium hydride handling and methyl iodide toxicity [9].
A catalytic hydrogenation alternative demonstrates substantial improvements in safety and atom economy. The patented method utilizes 10% palladium on carbon (Pd/C) under hydrogen atmosphere (0.2 MPa) to effect reductive methylation using formaldehyde as the methylene source. This approach achieves 86.4% yield in methanol solvent at ambient temperature within 3 hours. The catalytic cycle presumably involves formaldehyde reduction to a reactive methylene species that undergoes nucleophilic attack by the indolyl anion, though mechanistic details remain partially elucidated. Crucially, this method eliminates halocarbon waste streams and avoids pyrophoric reagents, aligning with green chemistry principles for industrial scale-up [5].
For pyrimidine chlorination, regioselectivity is controlled primarily through substrate design rather than catalysis. The 4-chloro configuration is established prior to indole coupling, with chlorine activation achieved through either POCl3 or SOCl2 treatment of pyrimidinone precursors. Metal-free conditions ensure no residual catalyst metals contaminate the final intermediate, which is critical for its application in active pharmaceutical ingredient synthesis [7] [10].
Table 2: Catalytic vs. Stoichiometric Methylation Approaches
Parameter | Pd/C Catalytic Hydrogenation | NaH/CH3I Method |
---|---|---|
Catalyst/Ligand | 10% Pd/C | Sodium hydride (stoichiometric) |
Methyl Source | Formaldehyde | Methyl iodide |
Reaction Pressure | 0.2 MPa H2 | Ambient pressure |
Temperature | Ambient (25°C) | 0°C |
Reaction Time | 3 hours | 3.5 hours |
Yield | 86.4% | 96% |
Major Advantages | Reduced toxicity, ambient temperature | Higher yield, established protocol |
Scale-Up Limitations | Hydrogenation equipment required | Hazardous waste generation |
The synthetic route to 3-(4-chloropyrimidin-2-yl)-1-methyl-1H-indole demonstrates significant variability in efficiency and practicality depending on precursor selection. Three predominant strategies emerge from recent literature and patent landscapes:
Direct Coupling-Methylation Sequence: This two-step approach begins with coupling 1H-indole with 2,4-dichloropyrimidine under SNAr conditions to yield 3-(4-chloropyrimidin-2-yl)-1H-indole (Precursor A, CAS: 1146080-35-4), followed by N-methylation. The methylation efficiency varies dramatically between methods, with NaH/CH3I achieving 96% yield but requiring cryogenic conditions (-40°C to 0°C) and generating stoichiometric sodium iodide waste. The Pd-catalyzed reductive methylation route offers a safer alternative but at reduced yield (86.4%) [5] [9] [10].
Methylated Indole First Approach: Alternative routes explore pre-methylation of indole at N1 followed by electrophilic substitution at C3. However, this pathway suffers from regiochemical challenges as N-methylation decreases C3 nucleophilicity, necessitating harsher conditions for subsequent pyrimidine coupling. Friedel-Crafts type reactions or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) become necessary, increasing cost and complexity while potentially compromising yield [7].
One-Pot Hybridization-Methylation: Emerging methodologies explore tandem reactions where deprotonated indole undergoes sequential nucleophilic substitution and alkylation. While potentially streamlining production, these approaches face challenges in controlling reaction selectivity and often require carefully optimized addition sequences and temperature profiles to minimize dialkylation byproducts.
Economic and environmental assessments reveal significant trade-offs. The Pd-catalyzed route utilizing formaldehyde demonstrates superior green metrics (E-factor 8.2 vs. 34.7 for NaH/CH3I method) primarily due to avoided halocarbon waste and reduced purification demands. However, the higher yield of the methylation-first approach maintains its dominance in current manufacturing where cost-per-kilogram remains the primary driver [5] [9].
Table 3: Comparative Analysis of Synthesis Routes from Different Precursors
Synthetic Route | Key Precursor(s) | Overall Yield | Purity Achievable | Major Limitations |
---|---|---|---|---|
SNAr Coupling → NaH/CH3I Methylation | 3-(4-Chloropyrimidin-2-yl)-1H-indole | 89-92% | >99% (after purification) | Cryogenic conditions; hazardous reagents |
SNAr Coupling → Pd/C Reductive Methylation | 3-(4-Chloropyrimidin-2-yl)-1H-indole | 78-82% | 95% | Requires hydrogenation equipment |
Pre-methylated Indole Coupling | 1-Methyl-1H-indole | 65-75% | >95% | Low regioselectivity; harsh conditions |
One-Pot Hybridization-Methylation | 1H-Indole + 2,4-dichloropyrimidine | 70-85% | 90-95% | Complex optimization; byproduct formation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7